Thiazolo[5,4-b]pyridine-6-carboxylic acid
Overview
Description
Thiazolo[5,4-b]pyridine-6-carboxylic acid is a chemical compound with the CAS Number: 1448852-06-9. It has a molecular weight of 180.19 . The IUPAC name for this compound is thiazolo[4,5-b]pyridine-6-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4N2O2S/c10-7(11)4-1-5-6(8-2-4)9-3-12-5/h1-3H, (H,10,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid substance. It should be stored in a sealed container at room temperature .Scientific Research Applications
Synthesis Methods
Convenient Synthesis Procedures : Thiazolo[5,4-b]pyridine derivatives, including Thiazolo[5,4-b]pyridine-6-carboxylic acid, have been synthesized through convenient methods, enhancing the efficiency of producing these compounds. A method involving the reaction of amino diisopropyldithiocarbamato pyridine with carboxylic acid and phosphorus oxychloride has been found effective (El‐Hiti, 2003).
One-Step Synthesis Approach : A single-step synthesis approach for Thiazolo[5,4-b]pyridines has been developed. This method is particularly useful for preparing a variety of 6-nitrothiazolo[5,4-b]pyridine derivatives with diverse substituents (Sahasrabudhe et al., 2009).
Generation of Fused Pyridine-Carboxylic Acids : A Combes-type reaction has been used to generate a library of fused pyridine-carboxylic acids, which includes thiazolo[5,4-b]pyridines. This method also enables further combinatorial transformations, expanding the potential applications of these compounds (Volochnyuk et al., 2010).
Chemical Properties and Applications
Cytotoxicity and Anticancer Activity : Thiazolo[5,4-b]pyridin-2(3H)-one derivatives, a close relative of this compound, have shown moderate inhibitory activity against certain cancer cell lines, indicating potential applications in cancer research (Lozynskyi et al., 2018).
Fluorescence Applications : Thiazolo[5,4-b]pyridine derivatives have been identified as key components in carbon dots with high fluorescence quantum yields. This highlights their potential use in fluorescence-based applications and research (Shi et al., 2016).
Herbicidal Activity : Some thiazolo[5,4-b]pyridine-3(2H)-acetic acid derivatives exhibit herbicidal properties, particularly against dicotyledonous species, suggesting their utility in agricultural research (Hegde & Mahoney, 1993).
Antimicrobial and Anti-Inflammatory Potential : Certain thiazolo[5,4-b]pyridine derivatives have been found to possess antimicrobial and anti-inflammatory activities, indicating their potential as chemotherapeutic agents (Lozynskyi et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridine-6-carboxylic acid is a biologically relevant purine bioisostere . It has been reported to possess a broad spectrum of pharmacological activities . The compound exhibits strong inhibitory activity against PI3Kα, a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The mode of action of this compound involves its interaction with its primary target, PI3Kα . The compound’s electron-deficient aryl group results in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
The compound’s interaction with PI3Kα affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that regulates cell cycle. Therefore, by inhibiting PI3Kα, this compound can potentially influence cell growth and survival .
Result of Action
The inhibition of PI3Kα by this compound can lead to the modulation of the PI3K/AKT/mTOR pathway, potentially leading to effects on cell growth and survival . This could be the basis for the compound’s reported pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
Thiazolo[5,4-b]pyridine-6-carboxylic acid has been found to interact with various enzymes and proteins, contributing to its diverse biochemical effects . For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular functions such as cell growth and survival .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits PI3K, which in turn affects downstream signaling pathways involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with PI3K . It binds to the enzyme, inhibiting its activity and leading to changes in downstream signaling pathways . This can result in altered gene expression and cellular responses .
Metabolic Pathways
Its interaction with PI3K suggests it may influence pathways related to cell growth and survival .
Properties
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-5-6(8-2-4)12-3-9-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHQNVGWFTZOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256804-25-7 | |
Record name | [1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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